molecular formula C15H14N4O3 B14321632 1,3,8-Trimethyl-6-phenylpteridine-2,4,7-trione CAS No. 109853-23-8

1,3,8-Trimethyl-6-phenylpteridine-2,4,7-trione

Cat. No.: B14321632
CAS No.: 109853-23-8
M. Wt: 298.30 g/mol
InChI Key: WQEWFYZALILXHQ-UHFFFAOYSA-N
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Description

1,3,8-Trimethyl-6-phenylpteridine-2,4,7-trione is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic compounds consisting of fused pyrimidine and pyrazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,8-Trimethyl-6-phenylpteridine-2,4,7-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 2,4,5-triamino-6-phenylpyrimidine with 1,3,5-trimethylpyrazine-2,4,6-trione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures (around 80-100°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3,8-Trimethyl-6-phenylpteridine-2,4,7-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3,8-Trimethyl-6-phenylpteridine-2,4,7-trione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its role in enzyme cofactors and biological pigments.

    Medicine: Explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,8-Trimethyl-6-phenylpteridine-2,4,7-trione involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,8-Trimethyl-6-phenylpteridine-2,4,7-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

109853-23-8

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

1,3,8-trimethyl-6-phenylpteridine-2,4,7-trione

InChI

InChI=1S/C15H14N4O3/c1-17-12-11(14(21)19(3)15(22)18(12)2)16-10(13(17)20)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

WQEWFYZALILXHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C(C1=O)C3=CC=CC=C3

Origin of Product

United States

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